molecular formula C17H17N3O3 B10895410 3-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10895410
M. Wt: 311.33 g/mol
InChI Key: BEKCUKUJHYUABH-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-N~5~-(4-METHYL-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a methylpyridyl group, and an isoxazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-N~5~-(4-METHYL-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the core isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methoxyphenylhydrazine and 4-methyl-2-pyridinecarboxylic acid in the presence of a cyclizing agent can yield the desired isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-N~5~-(4-METHYL-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the isoxazole ring results in a dihydroisoxazole compound .

Scientific Research Applications

3-(4-METHOXYPHENYL)-N~5~-(4-METHYL-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-N~5~-(4-METHYL-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-propyn-1-ol: Shares the methoxyphenyl group but differs in the rest of the structure.

    4-Methoxyphenylboronic acid: Contains the methoxyphenyl group but has different functional groups and applications.

Uniqueness

What sets 3-(4-METHOXYPHENYL)-N~5~-(4-METHYL-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a compound of significant interest.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-11-7-8-18-16(9-11)19-17(21)15-10-14(20-23-15)12-3-5-13(22-2)6-4-12/h3-9,15H,10H2,1-2H3,(H,18,19,21)

InChI Key

BEKCUKUJHYUABH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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